molecular formula C22H17N3O6S B2787203 (E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 468749-08-8

(E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2787203
CAS No.: 468749-08-8
M. Wt: 451.45
InChI Key: ULZLHBDBVCIMJU-XNTDXEJSSA-N
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Description

(E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound of significant interest in advanced chemical research. This molecule is characterized by a multifunctional structure featuring a dimethylthiophene core linked to a 3-nitrophenyl-substituted furan ring via a cyanoacrylamido bridge. Its complex architecture makes it a valuable intermediate for the synthesis of novel heterocyclic compounds and for probing structure-activity relationships. The presence of both electron-withdrawing (cyano, nitro) and electron-donating groups within a conjugated π-system suggests potential utility in the development of materials for organic electronics . Thiophene and furan derivatives are widely investigated in this field for applications such as organic semiconductors and light-emitting diodes (OLEDs) . From a medicinal chemistry perspective, structurally similar compounds often exhibit diverse biological activities, serving as key scaffolds in the discovery of new therapeutic agents . The specific stereochemistry (E-configuration) of the acrylamido linker is crucial for defining its molecular geometry and interaction with biological or material targets. This product is intended For Research Use Only and is not intended for human or veterinary use.

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6S/c1-12-13(2)32-21(19(12)22(27)30-3)24-20(26)15(11-23)10-17-7-8-18(31-17)14-5-4-6-16(9-14)25(28)29/h4-10H,1-3H3,(H,24,26)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZLHBDBVCIMJU-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound notable for its diverse structural features, including a thiophene ring, furan moiety, and multiple functional groups (cyano and nitro). These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Overview

The compound can be dissected into several key components:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur.
  • Furan Moiety : A five-membered ring with oxygen that enhances reactivity.
  • Cyano Group : A nitrile functional group that often participates in nucleophilic reactions.
  • Nitrophenyl Group : A phenyl ring substituted with a nitro group, known for its electron-withdrawing properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often beginning with the formation of the furan ring followed by the introduction of the nitrophenyl group through electrophilic substitution. The cyano group is introduced via nucleophilic substitution, culminating in esterification to yield the final product. Key reaction conditions include:

  • Solvents : Ethanol or toluene.
  • Catalysts : Triethylamine is commonly used to facilitate reactions.
  • Temperature and Time : Critical for optimizing yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related 2,5-dimethylthiophene derivatives have demonstrated:

  • Inhibition of Topoisomerase II : These compounds showed selective inhibition of topoisomerase II, a crucial enzyme in DNA replication and repair processes. This activity was linked to their ability to induce apoptosis in cancer cells at low micromolar concentrations .
  • Reactive Oxygen Species (ROS) Induction : The compounds were shown to increase ROS levels in cancer cells, contributing to their cytotoxic effects .

The biological activity of this compound can be explained through several mechanisms:

  • Electrophilic Interaction : The cyano group acts as an electrophile that can interact with nucleophilic sites in biological molecules.
  • Redox Reactions : The nitrophenyl moiety can participate in redox reactions, potentially generating reactive intermediates that disrupt cellular functions.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes.

Case Studies

  • Topoisomerase Inhibition Study : A study involving 29 synthesized compounds revealed that three demonstrated potent inhibition of topoisomerase II without DNA intercalation, indicating a specific mechanism of action that minimizes toxicity to normal cells .
  • Cytotoxicity Evaluation : In vitro tests on various cancer cell lines showed that certain analogs exhibited low cytotoxicity at concentrations below 20 µM while effectively inhibiting cellular processes linked to cancer progression .

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substituents : The 3-nitrophenyl-furan group distinguishes the target compound from hydroxyl/methoxy-substituted analogs, likely enhancing electron-deficient character and altering redox properties .
  • Synthetic Efficiency : Yields for ethyl analogs range from 72–94% under similar conditions, suggesting the target compound’s synthesis could achieve comparable efficiency .

Physicochemical and Spectroscopic Properties

  • Melting Points : Ethyl analogs exhibit melting points between 215–300°C, influenced by substituent polarity. The nitro group in the target compound may lower melting points due to reduced crystallinity .
  • Spectroscopic Signatures: IR: The nitro group (∼1520 cm⁻¹, asymmetric stretching) and cyano group (∼2212 cm⁻¹) are diagnostic peaks . NMR: The E-configuration is confirmed by a singlet for the acrylamido -CH= proton (δ ∼8.3 ppm in ethyl analogs) .

Computational and Patent Relevance

  • In Silico Studies: Molecular docking of related α-cyanoacrylamides suggests strong binding to cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs .
  • Patent Landscape: The use of nitro-substituted acrylamides in patented synthetic routes (e.g., US Patent for N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide) highlights industrial interest in nitro-functionalized derivatives .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for (E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation between a cyanoacetamide-substituted thiophene precursor (e.g., methyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate) and 5-(3-nitrophenyl)furan-2-carbaldehyde.

  • Conditions : Toluene as solvent, catalytic piperidine (0.35 mL) and acetic acid (1.3 mL), reflux for 5–6 hours.
  • Yield Optimization : Reaction progress is monitored by TLC, and the product is recrystallized from ethanol or methanol for purification, achieving yields >85% .

Q. How are intermediates and final products characterized during synthesis?

  • Methodological Answer : Characterization employs:

  • IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2212 cm⁻¹, ester C=O at ~1660 cm⁻¹) .
  • 1H NMR : Identifies substituent environments (e.g., thiophene methyl groups at δ 2.23–2.26 ppm, aromatic protons from nitrophenyl at δ 7.98–8.01 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M-1] peak at m/z 369 for related analogs) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Antioxidant Activity : DPPH radical scavenging assay, with IC₅₀ values compared to ascorbic acid .
  • Anti-inflammatory Activity : Carrageenan-induced rat paw edema model, measuring inhibition of inflammation at 3–5 hours post-administration .

Advanced Research Questions

Q. How can low yields in the Knoevenagel condensation step be addressed?

  • Methodological Answer :

  • Catalyst Optimization : Replace piperidine with morpholine or ammonium acetate to enhance enolate formation .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve solubility of nitro-substituted aldehydes .
  • Microwave-Assisted Synthesis : Reduce reaction time to 1–2 hours while maintaining yields >80% .

Q. What methods are effective for separating (E)/(Z) isomers during synthesis?

  • Methodological Answer :

  • Chromatography : Use silica gel column chromatography with hexane:ethyl acetate (3:1) to resolve isomers based on polarity differences .
  • Crystallization-Driven Isomerism : Leverage differential solubility in ethanol/water mixtures; (E)-isomers often precipitate first due to higher planarity .

Q. How do substituents on the phenyl ring (e.g., nitro vs. methoxy) influence bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substituents at para (e.g., -NO₂, -OCH₃) and meta positions.
  • Nitro Groups : Enhance anti-inflammatory activity (e.g., 65% inhibition at 50 mg/kg) due to electron-withdrawing effects .
  • Methoxy Groups : Improve antioxidant capacity (IC₅₀ ~12 µM) via radical stabilization .
  • Computational Modeling : Perform DFT calculations to correlate substituent Hammett constants (σ) with bioactivity trends .

Q. What strategies mitigate steric hindrance during acrylamido group formation?

  • Methodological Answer :

  • Pre-organization of Reactants : Use bulky solvents (e.g., tert-butanol) to align reactive sites .
  • Stepwise Synthesis : Introduce the acrylamido moiety before attaching the furan-nitrophenyl group to reduce steric clashes .

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